Glochidone

Content Navigation

In-house synthesis of glochidone suffers from low yields, and botanical extracts introduce impurities that confound assays. SMolecule’s high-purity (≥98%) glochidone standard resolves these issues.

- Reactive enone: enables conjugate additions & 1-substituted derivatives, impossible with lupeol/lupenone.

- Pure positive control: eliminates sterol/phenolic impurities for reproducible antinociceptive assays.

- In-stock supply: immediate dispatch, bypassing synthesis delays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

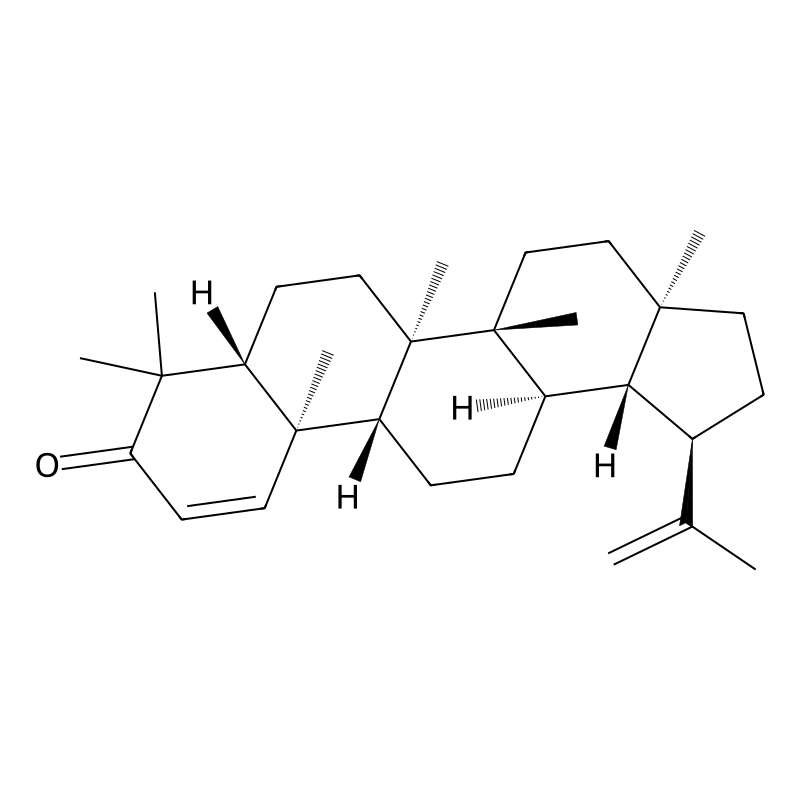

Glochidone is a pentacyclic triterpenoid of the lupane class, specifically characterized by its lupa-1,20(29)-dien-3-one structure. Unlike more common saturated lupanes, it features a reactive α,β-unsaturated ketone in its A-ring. Extracted naturally from Glochidion and Phyllanthus species, it serves as an analytical standard for botanical dereplication and a precursor for complex triterpene semi-synthesis. For industrial and scientific buyers, procuring high-purity glochidone directly is highly preferred over in-house synthesis, as traditional oxidative conversions from baseline precursors like lupenone suffer from severe yield limitations. This makes commercial glochidone a critical procurement target for laboratories focused on advanced A-ring functionalization and in vivo antinociceptive benchmarking[1].

Substituting glochidone with more abundant in-class alternatives like lupeol or lupenone fundamentally compromises synthetic workflows and pharmacological assays. The critical differentiator is glochidone's C1-C2 double bond conjugated with the C3 carbonyl. This enone system dictates its distinct chemical reactivity, enabling specific conjugate additions and regioselective functionalizations that are chemically impossible with the saturated A-ring of lupenone or the simple C3 hydroxyl of lupeol. Furthermore, in pharmacological settings, replacing purified glochidone with crude Glochidion extracts introduces sterol and phenolic impurities that confound structure-activity relationships, particularly in sensitive in vivo neurogenic pain models [1].

Direct Procurement vs. In-House Semi-Synthesis from Lupenone

In-house synthesis of glochidone from the more common precursor lupenone via 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) dehydrogenation is highly inefficient. Published synthetic routes report a maximum yield of only 25% for this conversion. Direct procurement of high-purity glochidone circumvents this reagent-heavy oxidation step, preventing the 75% material loss associated with the dehydrogenation process and providing immediate access to the target scaffold [1].

| Evidence Dimension | Synthesis Yield |

| Target Compound Data | 100% availability via direct procurement |

| Comparator Or Baseline | Lupenone (converted to glochidone via DDQ oxidation) |

| Quantified Difference | 75% loss of material during in-house semi-synthesis (25% yield) |

| Conditions | DDQ dehydrogenation in refluxing dioxane (50 hours) |

Purchasing glochidone directly eliminates a low-yielding, 50-hour oxidation step, significantly improving overall throughput and cost-efficiency for downstream derivative synthesis.

Regioselective Functionalization via A-Ring Enone Architecture

Glochidone's structural divergence from standard lupanes—specifically its lupa-1,20(29)-dien-3-one framework—provides a distinct synthetic advantage. The conjugated α,β-unsaturated ketone allows for chemoselective conjugate additions, such as hydration at the C1 position to form 1-hydroxyl derivatives like glochidonol. In contrast, the saturated C3 ketone of lupenone is inert to these specific conjugate transformations, making glochidone an irreplaceable starting material for accessing 1-substituted or A-ring modified lupane libraries [1].

| Evidence Dimension | Chemoselective reactivity profile |

| Target Compound Data | Reactive C1-C2 enone system supports conjugate additions |

| Comparator Or Baseline | Lupenone (saturated C3 ketone) |

| Quantified Difference | Absolute requirement of the conjugated double bond for C1-functionalization |

| Conditions | Standard enone functionalization (e.g., conjugate addition) |

For medicinal chemists, glochidone provides an exclusive reactive scaffold for synthesizing advanced A-ring modified lupane derivatives that cannot be accessed from baseline saturated precursors.

Validated Benchmark for In Vivo Antinociceptive Assays

Glochidone serves as a purified reference compound in pharmacological pain models. In comparative studies of triterpenes isolated from Ipomoea pes-caprae, glochidone demonstrated pronounced, statistically significant antinociceptive properties in both the writhing test and the formalin test in mice. Its isolated efficacy clearly validates the analgesic properties of the crude extracts, making it a precise quantitative benchmark compared to complex, multi-component botanical fractions [1].

| Evidence Dimension | Antinociceptive efficacy |

| Target Compound Data | Pronounced inhibition of neurogenic and inflammatory pain |

| Comparator Or Baseline | Crude hydroalcoholic botanical extracts |

| Quantified Difference | High specific activity isolated from crude background noise |

| Conditions | In vivo mouse models (writhing and formalin tests) |

Procuring purified glochidone provides a reliable, high-potency positive control for neurogenic and inflammatory pain assays, ensuring assay reproducibility over crude botanical fractions.

Precursor for Advanced Lupane Semi-Synthesis

Due to its reactive α,β-unsaturated ketone, glochidone is a highly efficient starting material for generating 1-substituted derivatives (such as glochidonol) and complex conjugate addition products, streamlining the development of novel triterpenoid therapeutics[1].

Analytical Dereplication Standard for Botanical Quality Control

As a major bioactive constituent of Glochidion and Phyllanthus species, high-purity glochidone is an essential analytical reference standard for HPLC/MS profiling, ensuring batch-to-batch consistency in the manufacturing of botanical extracts and nutraceuticals [1].

In Vivo Pharmacological Benchmarking for Pain Models

Glochidone's established efficacy in suppressing neurogenic and inflammatory pain makes it a reliable positive control for in vivo analgesic screening (e.g., formalin and writhing tests), allowing researchers to accurately calibrate their assays against a purified triterpene standard [2].

References

- [1] Hui, W. H., & Li, M. M. (1974). Terpenoid constituents of Indian Glochidion species: Glochidion accuminatum and Glochidion thomsoni. Partial synthesis of glochidone. Australian Journal of Chemistry, 27(12), 2711-2714.

- [2] Krogh, R., et al. (1999). Isolation and identification of compounds with antinociceptive action from Ipomoea pes-caprae (L.) R. Br. Pharmazie, 54(6), 464-466.

XLogP3

Appearance

Wikipedia

Explore Compound Types